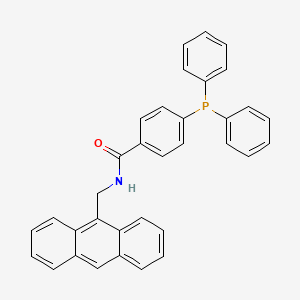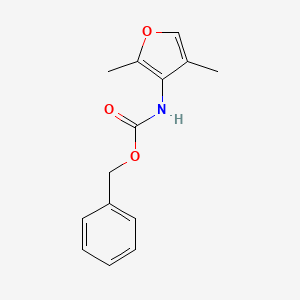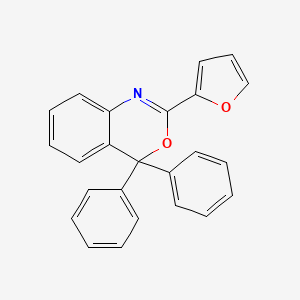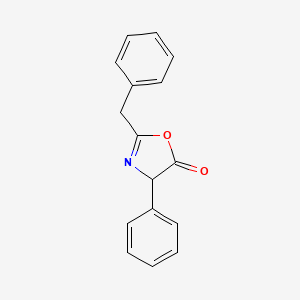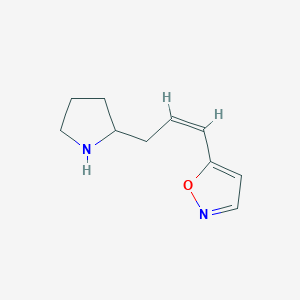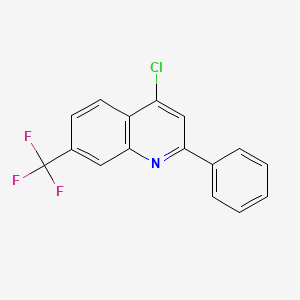
4-Chloro-2-phenyl-7-(trifluoromethyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-phenyl-7-(trifluoromethyl)quinoline is a synthetic organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agrochemicals, and materials science. The presence of chloro, phenyl, and trifluoromethyl groups in this compound enhances its chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-phenyl-7-(trifluoromethyl)quinoline typically involves cyclization reactions. One common method is the cyclocondensation of 2-trifluoromethylaniline with appropriate reagents under acidic or basic conditions. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as copper salts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-phenyl-7-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Cross-Coupling Reactions: The phenyl group can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Cross-Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
Substitution: Formation of substituted quinolines.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dihydroquinolines.
Cross-Coupling: Formation of biaryl compounds.
Aplicaciones Científicas De Investigación
4-Chloro-2-phenyl-7-(trifluoromethyl)quinoline has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential anti-cancer agents and enzyme inhibitors.
Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.
Industry: It is used as a building block in the synthesis of dyes, agrochemicals, and materials for electronic applications
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-phenyl-7-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-7-(trifluoromethyl)quinoline
- 2-Chloro-4-(trifluoromethyl)quinoline
- 4-Chloro-2,8-bis(trifluoromethyl)quinoline
- 4-Chloro-7-fluoroquinoline
Uniqueness
4-Chloro-2-phenyl-7-(trifluoromethyl)quinoline is unique due to the presence of both phenyl and trifluoromethyl groups, which enhance its chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various applications in medicinal chemistry and materials science .
Propiedades
Número CAS |
1189105-81-4 |
|---|---|
Fórmula molecular |
C16H9ClF3N |
Peso molecular |
307.69 g/mol |
Nombre IUPAC |
4-chloro-2-phenyl-7-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C16H9ClF3N/c17-13-9-14(10-4-2-1-3-5-10)21-15-8-11(16(18,19)20)6-7-12(13)15/h1-9H |
Clave InChI |
QJAPKIWGLCDVTE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)C(F)(F)F)C(=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


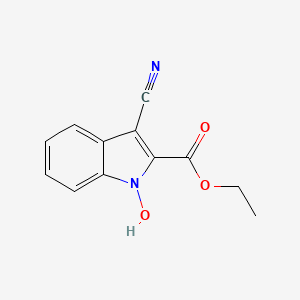

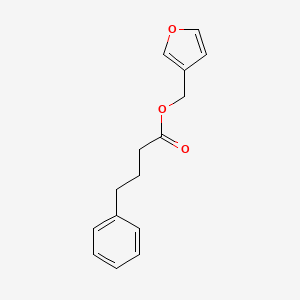
![4-(4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2-yl)morpholine](/img/structure/B12897200.png)

![4-(Hydroxymethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12897214.png)
